Field: Various fields of scientific research.
Application: Sodium 4-Acetylbenzenesulfonate is often used in research settings.
Method: The method of application or experimental procedure would depend on the specific research context.
Outcome: The outcomes can vary widely depending on the specific research context.
Sodium 4-acetylbenzenesulfonate is an organic compound with the molecular formula and a molecular weight of 222.19 g/mol. It is classified as a sodium salt of 4-acetylbenzenesulfonic acid, characterized by the presence of both an acetyl group and a sulfonate group attached to a benzene ring. This compound is typically encountered as a white crystalline solid, soluble in water and various organic solvents, making it suitable for diverse applications in chemical synthesis and research.
The compound can also undergo hydrolysis and oxidation reactions, depending on the reaction conditions and reagents used.
Research has indicated that sodium 4-acetylbenzenesulfonate exhibits biological activity, particularly in enzyme inhibition. It has been shown to inhibit certain carbonic anhydrase enzymes, which play critical roles in physiological processes such as pH regulation and carbon dioxide transport. This inhibition can affect cellular processes and has potential implications in cancer research, as it may disrupt the growth and proliferation of cancer cells .
Sodium 4-acetylbenzenesulfonate can be synthesized through various methods:
These methods allow for the efficient production of sodium 4-acetylbenzenesulfonate in both laboratory and industrial settings.
Sodium 4-acetylbenzenesulfonate finds applications across various fields:
Studies have focused on the interaction of sodium 4-acetylbenzenesulfonate with various biological targets. Its role as an inhibitor of carbonic anhydrase enzymes has been particularly noteworthy. Inhibition studies have demonstrated that this compound can effectively modulate enzyme activity, providing insights into its potential therapeutic applications .
Several compounds share structural similarities with sodium 4-acetylbenzenesulfonate, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Sodium 4-formylbenzenesulfonate | 13736-22-6 | 0.88 |
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate | 853-67-8 | 0.88 |
Sodium 4-vinylbenzenesulfonate | 304675-74-9 | 0.86 |
Sodium benzenesulfonate | 25155-30-0 | 0.85 |
Sodium p-toluenesulfonate | 120-18-3 | 0.84 |
Sodium 4-acetylbenzenesulfonate is unique due to its specific combination of functional groups (acetyl and sulfonate) which confer distinct chemical reactivity and biological properties not found in similar compounds. This combination enhances its utility in both synthetic chemistry and biological applications, distinguishing it from other sulfonated compounds that may lack the acetyl functionality .